D-Saccharic acid 1,4-lactone hydrate

β-glucuronidase inhibitor screening reference standard

D-Saccharic acid 1,4-lactone hydrate (DSAL monohydrate; CAS 61278-30-6) is a δ-lactone derivative of D-glucaric acid that acts as a potent, reversible inhibitor of β-glucuronidase. It is the well-characterized, endogenously relevant lactone form that directly binds the enzyme, and its reproducible IC₅₀ value (≈48 µM) has made it the universal positive control and reference standard in β-glucuronidase inhibitor discovery programs.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B022300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Saccharic acid 1,4-lactone hydrate
Synonyms1,4-Lactone-D-glucaric Acid Monohydrate; 
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1(C(C(=O)OC1C(C(=O)O)O)O)O.O
InChIInChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1
InChIKeyNPFKVZHSFSFLPU-QGBSHYGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





D-Saccharic Acid 1,4-Lactone Hydrate: A Definitive β-Glucuronidase Inhibitor Standard for Assay Calibration and Inhibitor Benchmarking


D-Saccharic acid 1,4-lactone hydrate (DSAL monohydrate; CAS 61278-30-6) is a δ-lactone derivative of D-glucaric acid that acts as a potent, reversible inhibitor of β-glucuronidase . It is the well-characterized, endogenously relevant lactone form that directly binds the enzyme, and its reproducible IC₅₀ value (≈48 µM) has made it the universal positive control and reference standard in β-glucuronidase inhibitor discovery programs [1].

Why D-Saccharic Acid 1,4-Lactone Hydrate Cannot Be Substituted by Generic β-Glucuronidase Modulators or Prodrugs


Closely related compounds such as D-glucaric acid salts (e.g., calcium D-glucarate) and D-glucuronic acid cannot simply replace the hydrate form. Calcium D-glucarate is a prodrug that requires in‑vivo conversion to the active lactone, introducing pharmacokinetic uncertainty and making it unsuitable for direct in‑vitro enzyme inhibition studies [1]. D-Glucuronic acid, a substrate analog, is a weak competitive inhibitor that demands millimolar concentrations to produce only modest Km shifts, rendering it impractical as a sensitive assay standard [2]. The monohydrate, in contrast, provides the active inhibitor in a stoichiometrically defined, readily soluble powder ready for immediate use.

Quantitative Evidence Guide: Direct Comparator Data for D-Saccharic Acid 1,4-Lactone Hydrate


Benchmark IC₅₀ as the Universal β-Glucuronidase Reference Standard

In a standardized in‑vitro assay using p-nitrophenyl-β-D-glucuronide as substrate, D-saccharic acid 1,4-lactone hydrate exhibits an IC₅₀ of 48.4 ± 1.25 µM [1]. This value serves as the benchmark against which novel inhibitors are evaluated; for instance, phenoxyacetohydrazide Schiff bases 1 and 22 showed IC₅₀ values of 22.0 ± 0.14 µM and 9.20 ± 0.32 µM respectively, representing 2.2‑fold and 5.3‑fold greater potency than the standard [2].

β-glucuronidase inhibitor screening reference standard

Potency Advantage Over D-Glucuronic Acid: ~100‑Fold Lower Concentration Required for Enzyme Inhibition

D-Glucuronic acid, a substrate analog, acts as a weak competitive inhibitor of β-glucuronidase: at a concentration of 5 mM it increases the Km only 2.5‑fold [1]. By contrast, D-saccharic acid 1,4-lactone hydrate achieves 50 % inhibition in the low‑micromolar range (IC₅₀ ≈ 48 µM) [2]. On a molar basis, the lactone is approximately two orders of magnitude more potent than the free acid.

β-glucuronidase competitive inhibition structure-activity relationship

Direct Bioactivity vs Calcium D-Glucarate Prodrug: Immediate Enzyme Inhibition Without Metabolic Activation

Calcium D-glucarate is a dietary supplement that must undergo acid‑catalyzed or enzymatic cyclization in the stomach to form the active D-glucaro-1,4-lactone [1]. This conversion is variable and species‑dependent. D-Saccharic acid 1,4-lactone hydrate provides the pre‑formed, active inhibitor, eliminating the lag time and variability inherent in prodrug activation. In vitro, calcium glucarate exhibits negligible β-glucuronidase inhibition until it is pre‑incubated under acidic conditions to generate the lactone.

prodrug activation in vitro assay calcium glucarate

Defined Hydrate Stoichiometry and High Aqueous Solubility: Reproducible Formulation for Quantitative Assays

The monohydrate form of D-saccharic acid 1,4-lactone (C₆H₈O₇·H₂O; MW 210.14) has a water content ≤10 % as determined by Karl Fischer titration, confirming a consistent 1:1 hydrate stoichiometry . Its aqueous solubility is ≥50 mg mL⁻¹, yielding clear, colorless solutions suitable for spectrophotometric assays . In contrast, anhydrous preparations of D-glucaro-1,4-lactone are hygroscopic and their water content—and therefore effective molar mass—can vary between lots, potentially introducing systematic weighing errors in quantitative enzymology.

solubility hydrate stoichiometry assay reproducibility

Well‑Documented Oral Bioavailability: Enabling Seamless Transition from in Vitro to in Vivo Studies

D-Saccharic acid 1,4-lactone hydrate is orally active: 11 % of an oral dose is excreted in urine in rats, with bile concentrations reaching 0.06 mM—sufficient to suppress 75 % of biliary β-glucuronidase activity [1]. This contrasts with many synthetic β-glucuronidase inhibitors that lack validated in‑vivo pharmacokinetic profiles. The extensive literature on its absorption, distribution, and excretion makes it a preferred tool compound for translational research bridging in‑vitro inhibition data to animal models of cancer chemoprevention.

oral bioavailability in vivo pharmacology pharmacokinetics

High‑Impact Application Scenarios for D-Saccharic Acid 1,4-Lactone Hydrate


Calibration Standard for Novel β-Glucuronidase Inhibitor Screening

Because its IC₅₀ of 48.4 µM is extensively replicated in the literature [1], D-saccharic acid 1,4-lactone hydrate is the de facto calibration standard for high‑throughput screening campaigns. Every plate includes the hydrate as a positive control, enabling normalization of inter‑plate variability and direct potency comparison of new chemical entities.

Blocking Residual β-Glucuronidase Activity in UGT Enzyme Assays

In uridine diphosphate‑glucuronosyltransferase (UGT) activity assays, background hydrolysis of glucuronide products by contaminating β-glucuronidase can lead to underestimation of UGT activity. The hydrate, at concentrations of 1‑5 mM, completely suppresses this interference [2], a task that D-glucuronic acid cannot achieve without massive, assay‑disrupting concentrations.

In‑Vivo Chemoprevention Studies Requiring Oral Dosing

The demonstrated oral bioavailability and biliary excretion of the lactone [3] make it a reliable tool compound for animal studies investigating β-glucuronidase‑mediated carcinogen deconjugation. Unlike calcium D-glucarate, which requires gastric acid‑catalyzed activation, the hydrate provides predictable systemic exposure from the moment of dosing.

Preparation of Stoichiometrically Accurate Inhibitor Stock Solutions

The defined monohydrate stoichiometry (water content ≤10 % by KF) and high aqueous solubility (≥50 mg mL⁻¹) allow researchers to prepare inhibitor stock solutions of precisely known molarity, minimizing the well‑to‑well variability that plagues hygroscopic anhydrous preparations.

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